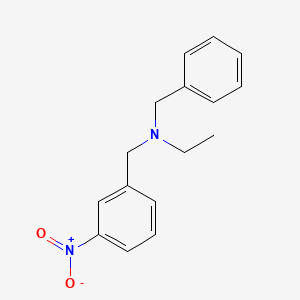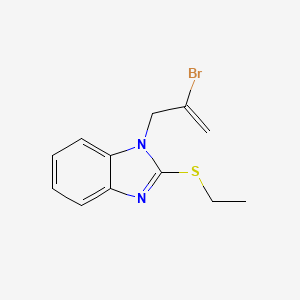![molecular formula C13H10ClN3OS B5855363 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5855363.png)
3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide, also known as CPB, is a chemical compound that has been widely used in scientific research. It belongs to the class of thioamides and is a potent inhibitor of the enzyme carbonic anhydrase.
Mécanisme D'action
3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide inhibits the activity of carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme. This prevents the conversion of carbon dioxide to bicarbonate, which is essential for many physiological processes. The inhibition of carbonic anhydrase activity by 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been found to have therapeutic potential in various diseases, such as glaucoma and epilepsy.
Biochemical and physiological effects:
The inhibition of carbonic anhydrase activity by 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been found to have various biochemical and physiological effects. For example, it can reduce intraocular pressure in glaucoma patients by decreasing the production of aqueous humor. It can also reduce the severity of seizures in epileptic patients by decreasing the acidity of the brain. However, the use of 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide in humans is limited due to its potential toxicity and side effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase enzymes, and its activity can be easily measured using various assays. 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide is also relatively stable and can be stored for long periods without degradation. However, the use of 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide in lab experiments is limited by its potential toxicity and side effects. It is important to use appropriate safety measures when handling 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide in the lab.
Orientations Futures
There are several future directions for the use of 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide in scientific research. One potential application is in the development of new drugs for the treatment of glaucoma and epilepsy. 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been found to be a potent inhibitor of carbonic anhydrase enzymes, which are involved in the pathogenesis of these diseases. Another potential application is in the study of the role of carbonic anhydrases in cancer. 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been found to have anticancer activity in vitro, and further studies are needed to determine its potential as a cancer therapy.
Conclusion:
In conclusion, 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide is a potent inhibitor of carbonic anhydrase enzymes that has been extensively used in scientific research. Its synthesis method is relatively simple, and it has several advantages for use in lab experiments. However, its potential toxicity and side effects limit its use in humans. Future research directions for 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide include the development of new drugs for the treatment of glaucoma and epilepsy, and the study of its potential as an anticancer therapy.
Méthodes De Synthèse
The synthesis of 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide involves the reaction of 3-chlorobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminopyridine. The final product is obtained by the reaction of the resulting amide with carbon disulfide. The yield of 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide is generally high, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to have potent inhibitory activity against carbonic anhydrase enzymes, which are involved in many physiological processes, including acid-base balance, respiration, and bone resorption. 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has also been used as a tool compound to study the role of carbonic anhydrases in various diseases, such as glaucoma, epilepsy, and cancer.
Propriétés
IUPAC Name |
3-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-4-1-3-9(7-10)12(18)17-13(19)16-11-5-2-6-15-8-11/h1-8H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBXLLVCPDIKIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5855290.png)



![N-methyl-N-(4-methylphenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5855319.png)
![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5855320.png)
![N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5855335.png)
![2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazone](/img/structure/B5855350.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855353.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5855360.png)
![7-(difluoromethyl)-N-(2-hydroxy-5-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5855361.png)
![3-chloro-N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5855378.png)
